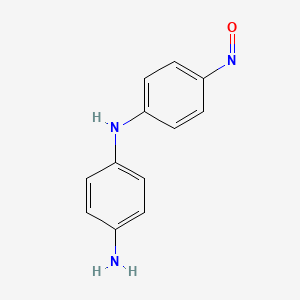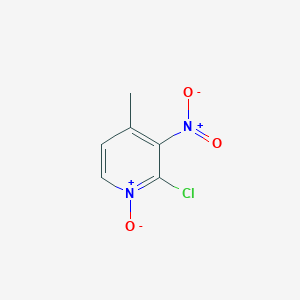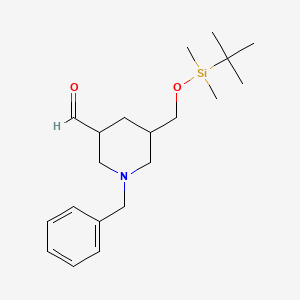
N-(oxetan-3-yl)aminosulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxetan-3-yl)aminosulfonamide is a compound that features a four-membered oxetane ring with a sulfamoylamino group attached. Oxetanes are known for their unique structural properties, which include ring strain and the presence of an oxygen atom within the ring. These characteristics make oxetanes valuable in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)aminosulfonamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sulfamoyl-substituted alcohols under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts to improve yield and selectivity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(oxetan-3-yl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxetane ring under mild to moderate conditions
Major Products:
Oxidation: Sulfonyl oxetanes.
Reduction: Amino oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(oxetan-3-yl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, providing metabolic stability and unique binding properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of N-(oxetan-3-yl)aminosulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, the oxetane ring can act as a rigid scaffold that enhances the binding affinity and selectivity of drugs. The sulfamoylamino group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Oxetane: The parent compound, featuring a four-membered ring with an oxygen atom.
Azetidine: A four-membered ring with a nitrogen atom.
Thietane: A four-membered ring with a sulfur atom
Uniqueness: N-(oxetan-3-yl)aminosulfonamide is unique due to the presence of both the oxetane ring and the sulfamoylamino group. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C3H8N2O3S |
|---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
3-(sulfamoylamino)oxetane |
InChI |
InChI=1S/C3H8N2O3S/c4-9(6,7)5-3-1-8-2-3/h3,5H,1-2H2,(H2,4,6,7) |
InChI-Schlüssel |
NKRJCZDAKAUEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B8398743.png)








![N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8398798.png)



